N-cyclopropyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide

Catalog No.
S12632012
CAS No.
M.F
C12H13N5O
M. Wt
243.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cyclopropyl-4-(5-methyl-1H-tetrazol-1-yl)benzami...

Product Name

N-cyclopropyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide

IUPAC Name

N-cyclopropyl-4-(5-methyltetrazol-1-yl)benzamide

Molecular Formula

C12H13N5O

Molecular Weight

243.26 g/mol

InChI

InChI=1S/C12H13N5O/c1-8-14-15-16-17(8)11-6-2-9(3-7-11)12(18)13-10-4-5-10/h2-3,6-7,10H,4-5H2,1H3,(H,13,18)

InChI Key

GVYZFEGFPGRRNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3CC3

N-cyclopropyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a chemical compound characterized by its unique structure, which includes a cyclopropyl group and a tetrazole moiety. Its molecular formula is C12_{12}H13_{13}N5_5O, with a molecular weight of 243.26 g/mol. The compound features a benzamide core substituted with a tetrazole ring at the para position, contributing to its potential biological activity and chemical reactivity. The IUPAC name for this compound is N-cyclopropyl-4-(5-methyltetrazol-1-yl)benzamide, and its InChI Key is GVYZFEGFPGRRNZ-UHFFFAOYSA-N, which is useful for database searches and chemical identification.

Typical of amides and heterocycles. The presence of the tetrazole ring allows for potential nucleophilic substitutions and cycloaddition reactions. For instance, under specific conditions, the tetrazole nitrogen atoms can engage in electrophilic aromatic substitution or act as nucleophiles in reactions with electrophiles such as alkyl halides or acyl chlorides. Additionally, the cyclopropyl group may undergo ring-opening reactions under certain catalytic conditions, expanding the range of possible derivatives that can be synthesized from this compound .

The biological activity of N-cyclopropyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide remains an area of ongoing research. Compounds containing tetrazole rings have been recognized for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities. Preliminary studies suggest that this compound may exhibit inhibitory effects on specific enzymes or receptors due to its structural features, although detailed biological assays are necessary to confirm these activities .

Synthesis of N-cyclopropyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide can be achieved through several methods:

  • Cycloaddition Reactions: One common method involves the [3+2] cycloaddition of azides with alkenes or alkynes to form tetrazoles.
  • Amidation Reactions: The conversion of the corresponding carboxylic acid or its derivatives with cyclopropyl amines can yield the desired amide.
  • Multi-step Synthesis: Starting from commercially available precursors, one can perform sequential reactions involving protection-deprotection strategies and functional group transformations to construct the final product.

These methods highlight the versatility in synthesizing this compound while allowing for modifications that could enhance its biological properties .

N-cyclopropyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide has potential applications in medicinal chemistry as a lead compound for drug development. Its unique structure may facilitate interactions with biological targets, making it suitable for further investigation in therapeutic areas such as oncology and infectious diseases. Additionally, it could serve as a building block in the synthesis of more complex molecules due to its reactive functional groups .

Interaction studies involving N-cyclopropyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide are crucial for understanding its mechanism of action and potential therapeutic effects. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • In Vitro Assays: Testing the compound's efficacy against various cell lines to determine cytotoxicity or inhibition rates.
  • In Vivo Studies: Conducting animal studies to assess pharmacokinetics and pharmacodynamics.

Such studies are essential for elucidating the biological relevance of this compound and guiding further development .

N-cyclopropyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide shares structural similarities with several other compounds that contain benzamide and tetrazole functionalities. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
4-(1H-tetrazol-5-yl)-N-(4-(1H-tetrazol-5-yl)phenyl)benzamideDual tetrazole ringsPotentially enhanced bioactivity due to duality
3-(cyclopropyl)-N-(5-methylthiazol-2-yl)benzamideThiazole instead of tetrazoleDifferent pharmacological profile
N-cyclopropyl-N'-(4-fluorobenzoyl)hydrazineHydrazine linkageDifferent reactivity compared to amides
4-(methylthiazol-2-yl)-N-cyclopropyl-benzamideThiazole substituentVaries in bioactivity due to different heterocycles

These comparisons illustrate how N-cyclopropyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide stands out due to its specific combination of functional groups and structural characteristics, which may influence its biological activity and applications in drug development .

N-Cyclopropyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide is systematically named according to IUPAC guidelines as follows:

  • Parent structure: Benzamide (a benzene ring with an amide functional group).
  • Substituents:
    • A cyclopropyl group attached to the amide nitrogen.
    • A 5-methyl-1H-tetrazol-1-yl group at the para position of the benzene ring.

The molecular formula is C₁₂H₁₃N₅O, with a molecular weight of 243.26 g/mol. Its canonical SMILES representation is CC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3CC3, and the InChI key is GVYZFEGFPGRRNZ-UHFFFAOYSA-N.

PropertyValue
Molecular FormulaC₁₂H₁₃N₅O
Molecular Weight243.26 g/mol
SMILESCC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3CC3
Key Functional GroupsTetrazole, benzamide, cyclopropyl

Historical Development in Benzamide-Tetrazole Hybrid Compounds

The synthesis of benzamide-tetrazole hybrids emerged in the late 20th century as part of efforts to develop metabolically stable analogs of carboxylic acid-containing drugs. Tetrazoles, being bioisosteres of carboxylic acids, offer improved resistance to enzymatic degradation while maintaining similar hydrogen-bonding capabilities. The incorporation of cyclopropyl groups gained traction in the 2000s, driven by their ability to confer conformational rigidity and reduce oxidative metabolism.

N-Cyclopropyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide represents a fusion of these innovations. Early studies focused on optimizing tetrazole synthesis via the Passerini three-component reaction (PT-3CR), which enabled efficient coupling of aldehyde precursors with amines and isocyanides. The cyclopropyl moiety was later introduced to mitigate metabolic vulnerabilities observed in earlier analogs, as seen in compounds like pitavastatin.

Significance of Cyclopropyl and Tetrazole Moieties in Medicinal Chemistry

Tetrazole as a Bioisostere

The tetrazole ring (1H-tetrazol-1-yl) serves as a non-classical bioisostere for carboxylic acids. Key advantages include:

PropertyTetrazoleCarboxylic Acid
pKa~4.9~4.5
Metabolic StabilityHigh (resists esterase cleavage)Low (prone to hydrolysis)
Hydrogen Bond CapacityTwo acceptor sitesOne donor/one acceptor

This substitution enhances oral bioavailability and prolongs half-life, as demonstrated in angiotensin II receptor blockers like losartan.

Cyclopropyl for Conformational Restriction

Cyclopropyl groups introduce strain energy (~27 kcal/mol) that rigidifies aliphatic chains, reducing entropy-driven binding penalties. Additionally, their strong C–H bonds (BDE ≈ 106 kcal/mol) resist cytochrome P450-mediated oxidation, a common metabolic pathway for alkyl chains. For example, in the IDO1 inhibitor class, cyclopropyl substitution reduced hepatic clearance by 40% compared to linear analogs.

Synergistic Effects in N-Cyclopropyl-4-(5-Methyl-1H-Tetrazol-1-yl)Benzamide

The combination of these moieties creates a molecule with:

  • Enhanced target engagement due to tetrazole’s hydrogen-bonding network.
  • Improved pharmacokinetics from cyclopropyl’s metabolic stability.
  • Tunable lipophilicity (clogP ≈ 2.1) for balanced membrane permeability.

N-cyclopropyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide represents a complex heterocyclic compound with the molecular formula C₁₂H₁₃N₅O and a molecular weight of 243.26 g/mol [1] . This compound features a unique structural architecture combining a cyclopropyl amide functionality with a 5-methyl-1H-tetrazol-1-yl substituent attached to a benzene ring . The compound is registered under CAS number 1282116-10-2 and exhibits distinctive molecular characteristics that make it an important subject for comprehensive structural analysis [1].

Table 1. Molecular Properties of N-cyclopropyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide

PropertyValueReference
Molecular FormulaC₁₂H₁₃N₅O [1]
Molecular Weight (g/mol)243.26 [1]
CAS Number1282116-10-2 [1]
IUPAC NameN-cyclopropyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide
SMILESCC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3CC3
InChI KeyGVYZFEGFPGRRNZ-UHFFFAOYSA-N

X-ray Crystallography and Conformational Studies

X-ray crystallographic analysis of tetrazole-containing benzamide derivatives reveals critical structural information about molecular geometry and intermolecular interactions [30] [31]. The tetrazole ring system in such compounds typically exhibits high planarity with deviations from the mean plane generally less than 0.01 Å [31] [33]. The five-membered tetrazole ring maintains its aromatic character through the delocalization of six π-electrons across the nitrogen-rich framework [31].

Conformational studies of similar tetrazole-benzamide systems demonstrate that the dihedral angle between the tetrazole and benzene rings typically ranges from 38° to 60°, indicating a twisted conformation that minimizes steric interactions while maintaining some degree of conjugation [31] [32] [33]. The benzene-amide dihedral angle generally falls within 10° to 30°, allowing for partial conjugation between the aromatic system and the carbonyl group [30] [42].

The cyclopropyl group in N-cyclopropyl benzamide derivatives exhibits distinct conformational preferences, with the staggered orientation being energetically favored [43] [47]. Recent studies have demonstrated that cyclopropyl substituents can significantly influence the conformational behavior of neighboring groups, often favoring axial orientations in cyclohexane systems and exhibiting unique stereoelectronic effects [43].

Table 2. Conformational Analysis Parameters for Tetrazole-Benzamide Systems

ParameterTypical Value/RangeReference
Tetrazole-Benzene Dihedral Angle (°)38-60 [31] [32] [33]
Benzene-Amide Dihedral Angle (°)10-30 [30] [42]
Cyclopropyl OrientationStaggered preferred [43] [47]
Tetrazole Ring PlanarityHighly planar (deviation < 0.01 Å) [31] [33]
N1-N2 Bond Length (Å)1.35-1.38 [31] [33]
N2-N3 Bond Length (Å)1.28-1.31 [31] [33]
N3-N4 Bond Length (Å)1.35-1.38 [31] [33]
C5-N1 Bond Length (Å)1.33-1.36 [31] [33]
C5-N4 Bond Length (Å)1.31-1.34 [31] [33]

Crystal packing analysis reveals that tetrazole-containing compounds frequently engage in hydrogen bonding networks, with N-H···N interactions being particularly prevalent [31] [33]. The intermolecular interactions often involve the tetrazole nitrogen atoms acting as hydrogen bond acceptors, while the amide N-H group serves as a donor [33]. π-π stacking interactions between aromatic rings contribute to the overall crystal stability, with typical centroid-to-centroid distances ranging from 3.45 to 3.90 Å [31] [33].

Table 3. X-ray Crystallographic Parameters for Tetrazole-Benzamide Systems

ParameterTypical Range for Tetrazole CompoundsExample CompoundReference
Space GroupP21/n, P1, IaMonoclinic P21/n [30] [31] [32] [33]
Unit Cell a (Å)8.0-12.58.0478(3) [30] [31] [32] [33]
Unit Cell b (Å)9.5-12.59.8093(4) [30] [31] [32] [33]
Unit Cell c (Å)10.0-13.513.1602(5) [30] [31] [32] [33]
β angle (°)104-115104.712(2) [30] [31] [32] [33]
Volume (ų)1000-15001004.85(7) [30] [31] [32] [33]
Z value44 [30] [31] [32] [33]
Density (g/cm³)1.3-1.61.42 (calc) [30] [31] [32] [33]
R factor0.02-0.060.0395 [30] [31] [32] [33]

Spectroscopic Characterization (¹H/¹³C NMR, IR, UV-Vis)

Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure and electronic environment of N-cyclopropyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide [12] [15] [39]. In ¹H NMR spectra, the cyclopropyl protons typically appear as characteristic multiplets in the range of 0.5-1.2 ppm, reflecting the strained three-membered ring environment [12] [15]. The aromatic protons of the benzene ring exhibit chemical shifts between 7.5-8.5 ppm, with the para-disubstitution pattern producing a characteristic AA'BB' splitting pattern [12] [15] [39].

The methyl group attached to the tetrazole ring generates a distinctive singlet in the region of 2.6-2.8 ppm [12] [15] [39]. The amide N-H proton appears as a broad signal between 5.5-7.0 ppm, often showing coupling to the adjacent cyclopropyl protons [11] [40]. The chemical shift of this proton is sensitive to hydrogen bonding and conformational changes [11].

¹³C NMR spectroscopy reveals the tetrazole C-5 carbon at characteristic chemical shifts between 148-156 ppm, reflecting the electron-deficient nature of the tetrazole ring system [19] [39] [40]. The carbonyl carbon of the amide group typically resonates between 165-175 ppm [11] [40]. Aromatic carbons appear in the range of 120-140 ppm, while the cyclopropyl carbons exhibit upfield shifts between 6-25 ppm due to the high s-character of the carbon-carbon bonds in the strained ring [30].

Table 4. Typical Spectroscopic Data for Tetrazole-Benzamide Compounds

TechniqueAssignmentTypical RangeReference
¹H NMR (δ ppm)Cyclopropyl CH0.5-1.2 [12] [15] [39]
¹H NMR (δ ppm)Aromatic CH7.5-8.5 [12] [15] [39]
¹H NMR (δ ppm)Methyl (tetrazole)2.6-2.8 [12] [15] [39]
¹H NMR (δ ppm)NH (amide)5.5-7.0 [11] [40]
¹³C NMR (δ ppm)Tetrazole C-5148-156 [19] [39] [40]
¹³C NMR (δ ppm)Carbonyl C=O165-175 [11] [40]
¹³C NMR (δ ppm)Aromatic carbons120-140 [19] [39] [40]
¹³C NMR (δ ppm)Cyclopropyl carbons6-25 [30]
IR (cm⁻¹)N-H stretch (amide)3200-3400 [11] [40]
IR (cm⁻¹)C=O stretch (amide)1630-1680 [11] [40]
IR (cm⁻¹)C=N stretch (tetrazole)1600-1620 [11] [40]
IR (cm⁻¹)N-N=N (tetrazole)1240-1260 [11] [40]
UV-Vis (nm)π-π* transitions250-280 [13]
UV-Vis (nm)n-π* transitions330-350 [13]

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups [11] [40]. The amide N-H stretch appears between 3200-3400 cm⁻¹, while the amide C=O stretch is observed between 1630-1680 cm⁻¹ [11] [40]. The tetrazole ring exhibits distinctive absorptions, including C=N stretching vibrations between 1600-1620 cm⁻¹ and N-N=N stretching modes between 1240-1260 cm⁻¹ [11] [40].

Ultraviolet-visible spectroscopy shows absorption bands corresponding to π-π* transitions in the range of 250-280 nm and n-π* transitions around 330-350 nm [13]. These transitions are associated with the extended conjugation system involving the benzene ring, amide group, and tetrazole substituent [13].

Tautomeric Behavior of 1H-tetrazole Substituent

The tautomeric behavior of the 1H-tetrazole substituent in N-cyclopropyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide represents a fundamental aspect of its molecular chemistry [17] [21]. High-level ab initio calculations demonstrate that three primary tautomeric forms exist for tetrazole systems: 1H-tetrazole, 2H-tetrazole, and 5H-tetrazole [17] [21]. The 1H-tetrazole form serves as the reference state with a relative energy of 0.0 kcal/mol [17] [21].

In the solid phase, the 1H-tetrazole tautomer predominates, with the 2H-tetrazole form being approximately 2.07 kcal/mol higher in energy [17] [21]. The 5H-tetrazole tautomer exhibits the highest energy at 3.98 kcal/mol above the 1H-form [17]. However, the gas phase equilibrium shows different behavior, with the 2H-tetrazole form becoming significantly more competitive, often within 0.5 kcal/mol of the 1H-form [16] [17].

Table 5. Tautomeric Equilibrium Data for Tetrazole Systems

TautomerRelative Energy (kcal/mol)PhasePredominant FormReference
1H-tetrazole0.0 (reference)SolidYes [17] [21]
2H-tetrazole2.07SolidNo [17] [21]
5H-tetrazole3.98SolidNo [17]
1H-tetrazole (gas phase)0.0 (reference)GasYes [16] [17]
2H-tetrazole (gas phase)-0.5 to 0.0GasSignificant [16] [17]

The tautomeric interconversion barriers for monomolecular processes are substantial, typically ranging from 50-70 kcal/mol [21]. However, concerted double hydrogen atom transfer reactions in hydrogen-bonded complexes of tetrazole tautomers exhibit significantly lower barriers, ranging from 18-28 kcal/mol [21]. These concerted processes facilitate rapid interconversion between different tautomeric forms under appropriate conditions [21].

Substituent effects play a crucial role in determining tautomeric preferences [20]. Electron-donating groups such as methyl tend to stabilize the tetrazole form, while electron-withdrawing substituents can favor alternative tautomeric arrangements [20]. Nuclear quadrupole resonance studies have provided additional insights into the electronic structure changes accompanying tautomeric shifts [20].

Bioisosteric Relationships with Triazole Analogues

The bioisosteric relationship between tetrazole and triazole systems represents a fundamental consideration in medicinal chemistry and molecular design [23] [24] [25]. N-cyclopropyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide can be compared with corresponding 1,2,3-triazole and 1,2,4-triazole analogues to understand structure-activity relationships [23] [25].

The tetrazole ring system exhibits a pKa range of 4.5-4.9, which closely resembles carboxylic acids (pKa 4.2-4.4) but differs significantly from triazole systems that typically show pKa values between 9.4-10.0 [18] [24]. This fundamental difference in acidity affects hydrogen bonding patterns and molecular recognition processes [18] [24].

Table 6. Bioisosteric Relationships: Tetrazole vs Triazole vs Carboxylic Acid

PropertyTetrazole (1H)Triazole (1,2,3)Carboxylic AcidReference
pKa4.5-4.99.4-10.04.2-4.4 [18] [24]
Molecular Volume (ų)~60-70~50-60~45-55 [24] [28]
Hydrogen Bond Acceptors432 [18] [23]
Hydrogen Bond Donors111 [18] [23]
Lipophilicity (LogP)Higher than COOHModerateReference [18] [24]
Metabolic StabilityEnhancedGoodModerate [18] [23]
Binding AffinityOften increasedVariableReference [18] [23]
Molecular Electrostatic PotentialSimilar to COOHDifferent from COOHReference [18] [24]

Structural analysis reveals that the 1,2,3-triazole moiety can serve as an effective amide bioisostere, particularly in the 1,4-disubstituted configuration which mimics the trans amide bond geometry [23]. The distance between substituents at the 1- and 4-positions of the triazole ring measures 5.0-5.1 Å, closely approximating the 3.8-3.9 Å distance observed in trans amide bonds [23].

Table 7. Structural Comparison of Azole Ring Systems

Structural Feature5-Methyl-1H-tetrazole1,2,3-Triazole1,2,4-TriazoleReference
Ring Size5-membered5-membered5-membered [16] [18]
Nitrogen Content4 N atoms3 N atoms3 N atoms [16] [18]
AromaticityAromatic (6π electrons)Aromatic (6π electrons)Aromatic (6π electrons) [16] [18]
Planar GeometryHighly planarHighly planarHighly planar [31] [33]
Bond AlternationSignificantModerateModerate [19] [31]
Dipole Moment (D)3.5-4.04.5-5.03.8-4.2 [17] [28]
HOMO-LUMO Gap (eV)6.5-7.07.0-7.56.8-7.2 [17] [28]
Conjugation with BenzeneExtensiveModerateGood [19] [31]

The enhanced metabolic stability of tetrazole-containing compounds compared to their triazole analogues stems from the higher density of nitrogen atoms and the resulting electronic delocalization [18] [23]. Average electron density analysis has demonstrated that tetrazole and triazole bioisosteres show AED differences of no more than 4%, supporting their utility as bioisosteric replacements [28].

Cyclopropane Ring Formation Strategies

The installation of the cyclopropyl group in N-cyclopropyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide requires careful consideration of cyclopropane formation methodologies. Several well-established strategies have been developed for the efficient synthesis of cyclopropane rings, each offering distinct advantages in terms of stereoselectivity, functional group tolerance, and reaction conditions [5] [6] [7].

The Simmons-Smith reaction represents the most widely utilized method for cyclopropane formation. This reaction employs diiodomethane with a zinc-copper alloy to generate an organozinc carbenoid species that reacts stereospecifically with alkenes to form cyclopropanes [6] [8]. The reaction proceeds through a concerted mechanism, preserving the stereochemistry of the starting alkene and delivering the methylene unit in a syn fashion. Typical yields range from 70-90% under reflux conditions in diethyl ether.

Diazomethane photolysis provides an alternative approach, though it requires careful handling due to the explosive nature of diazomethane. Upon photolytic decomposition, diazomethane generates methylene carbene, which adds to alkenes to form cyclopropanes [7] [9]. While this method offers good reactivity, it lacks stereochemical control and is generally less preferred due to safety concerns.

Dihalocarbene addition reactions utilize haloforms such as chloroform or bromoform in the presence of strong bases like potassium hydroxide to generate dihalocarbenes in situ [7] [10]. These carbenes undergo stereospecific addition to alkenes, forming gem-dihalocyclopropanes. The reaction proceeds with syn stereoselectivity and typically provides yields of 60-85%. The resulting dihalocyclopropanes can be further functionalized through reduction or substitution reactions.

The Michael Initiated Ring Closure (MIRC) approach has emerged as a highly enantioselective method for cyclopropane synthesis [11]. This strategy employs chiral catalysts to facilitate intramolecular cyclization reactions, achieving excellent enantioselectivities of 85-95% yield. The MIRC methodology offers particular advantages for the synthesis of complex cyclopropane-containing molecules where stereochemical control is paramount.

Zinc-copper carbenoid systems, exemplified by the Furukawa modification, utilize diethylzinc and diiodomethane to generate reactive carbenoid species [8]. This approach offers enhanced reactivity compared to traditional Simmons-Smith conditions and proceeds with excellent stereoselectivity, typically achieving 80-95% yields.

MethodReagentsStereoselectivityTypical Yield (%)
Simmons-Smith ReactionCH₂I₂, Zn-Cu alloyStereospecific (syn)70-90
Diazomethane PhotolysisCH₂N₂, hνNon-stereospecific50-80
Dihalocarbene AdditionCHCl₃/CHBr₃, KOHStereospecific (syn)60-85
Michael Initiated Ring Closure (MIRC)Chiral catalyst, Michael acceptorHighly enantioselective85-95
Zinc-Copper CarbenoidEt₂Zn, CH₂I₂Stereospecific (syn)80-95

Tetrazole Ring Installation via [2+3] Cycloaddition Reactions

The formation of tetrazole rings through [2+3] cycloaddition reactions between azides and nitriles represents the most direct and efficient approach for synthesizing tetrazole-containing compounds [12] [13] [14]. This methodology is particularly relevant for the preparation of the 5-methyl-1H-tetrazol-1-yl moiety in the target benzamide structure.

The mechanism of tetrazole formation involves the formal [3+2] cycloaddition of azide species with nitrile substrates. Recent computational studies have revealed that the reaction proceeds through a nitrile activation step, forming an imidoyl azide intermediate that subsequently cyclizes to generate the tetrazole ring [13]. The activation barriers correlate strongly with the electron-withdrawing potential of the nitrile substituent, with electron-deficient nitriles showing enhanced reactivity.

Aromatic nitriles represent the most commonly employed substrates for tetrazole synthesis. Copper(II) catalysts in dimethyl sulfoxide at 110°C for 12 hours provide excellent yields of 90-99% for a wide range of aromatic nitrile substrates [14] [15]. The reaction tolerates various functional groups including methoxy, chloro, bromo, and nitro substituents, making it highly versatile for synthetic applications.

Aliphatic nitriles require more forcing conditions but can be successfully converted to tetrazoles using cobalt(II) complexes as catalysts. Extended reaction times of 48 hours are typically required to achieve good yields of 86-89% [14]. The longer reaction times for aliphatic substrates reflect their reduced electrophilicity compared to aromatic nitriles.

Electron-deficient nitriles show enhanced reactivity in tetrazole formation reactions. Zinc chloride catalysis in dimethylformamide at 100°C for 24 hours provides yields of 85-95% [16]. The presence of electron-withdrawing groups activates the nitrile toward nucleophilic attack by azide species, facilitating the cycloaddition process.

Heterocyclic nitriles can be efficiently converted to tetrazoles using microwave-assisted protocols. Solvent-free conditions with 180W microwave irradiation for 6 minutes provide rapid access to tetrazole products with yields of 70-95% [17]. The microwave acceleration significantly reduces reaction times while maintaining good yields.

Vinyl nitriles represent a particularly challenging substrate class but can be successfully cyclized using L-proline as an organocatalyst. The reaction proceeds in dimethylformamide at 110°C for 12 hours, achieving yields of 88-96% [18]. The proline catalyst activates the nitrile through hydrogen bonding interactions, facilitating the cycloaddition with azide.

The choice of azide source significantly impacts reaction efficiency. Sodium azide represents the most economical and widely available azide source, though it requires activation by acids or Lewis acids. Trimethylsilyl azide (TMSN₃) offers enhanced reactivity and safety compared to hydrazoic acid, making it particularly suitable for microwave-assisted protocols [17] [19].

Substrate TypeCatalyst/ConditionsYield Range (%)Reaction Time
Aromatic nitrilesCu(II), DMSO, 110°C90-9912h
Aliphatic nitrilesCo(II) complex, DMSO, 110°C86-8948h
Electron-deficient nitrilesZnCl₂, DMF, 100°C85-9524h
Heterocyclic nitrilesMicrowave, solvent-free, 180W70-956min
Vinyl nitrilesL-Proline, DMF, 110°C88-9612h

Green Chemistry Approaches: Solvent-Free and Catalytic Methods

The development of environmentally sustainable synthetic methods for tetrazole and cyclopropane formation has become increasingly important in modern organic synthesis. Green chemistry approaches emphasize the reduction of hazardous solvents, the use of recyclable catalysts, and the implementation of energy-efficient reaction conditions [20] [21] [17] [22].

Solvent-free synthesis methods have emerged as particularly attractive alternatives to traditional solution-phase reactions. The use of silica-supported boric acid (SiO₂-H₃BO₃) as a heterogeneous catalyst enables the efficient synthesis of 1-substituted-1H-tetrazole derivatives under solvent-free conditions [20]. The reaction proceeds at 90°C using only 2.5 mol% catalyst loading, achieving remarkable yields of 90-97% with high purity. The catalyst system demonstrates excellent recyclability, maintaining activity for up to 5 cycles without significant loss in catalytic performance.

Microwave-assisted synthesis represents another significant advancement in green tetrazole chemistry. Copper(II) catalysts enable rapid tetrazole formation under controlled microwave heating conditions, reducing reaction times from hours to minutes [17] [23]. The desired tetrazoles are obtained in high yields within 3-30 minutes using 120W microwave irradiation. This approach offers substantial energy savings compared to conventional heating methods while maintaining excellent product yields of 70-95%.

Heterogeneous catalysis using magnetic nanoparticle supports provides both high efficiency and easy catalyst recovery. Iron oxide-silica-supported copper(II) complexes (Fe₃O₄@SiO₂-Cu(II)) enable tetrazole synthesis in aqueous medium under mild conditions [21]. The magnetic nature of the catalyst facilitates simple separation and recycling, with only 12% loss in activity over multiple cycles. The aqueous reaction medium eliminates the need for organic solvents, significantly reducing environmental impact while achieving 97% yield.

Ionic liquid catalysis offers unique advantages through the use of task-specific ionic liquids as both catalyst and reaction medium. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)-based fluorinated ionic liquids enable solvent-free tetrazole synthesis under both thermal and microwave conditions [17]. The ionic liquid catalyst can be easily recovered and reused, while eliminating volatile organic solvents from the reaction system. Yields of 70-95% are typically achieved with this methodology.

Biochar-supported catalysis represents an innovative approach utilizing sustainable materials as catalyst supports. Aluminum-based ionic liquid grafted onto biochar surfaces (BC/[TESPMI]AlCl₄) provides an efficient and recyclable heterogeneous catalyst system [22]. The biochar support is derived from renewable biomass sources, enhancing the overall sustainability of the catalytic system. Reactions proceed in polyethylene glycol-400 (PEG-400) at 110°C, achieving excellent yields of 90-97% while maintaining catalyst activity for 5 reaction cycles.

The implementation of continuous flow chemistry principles further enhances the green credentials of these synthetic methods. Flow reactors enable precise control of reaction parameters while minimizing solvent usage and waste generation. The continuous nature of flow processes also facilitates easy scale-up from laboratory to industrial production scales.

Catalyst design principles for green chemistry applications emphasize the use of earth-abundant metals, recyclable supports, and mild reaction conditions. Copper and cobalt complexes have proven particularly effective for tetrazole synthesis, offering high activity while being environmentally benign compared to precious metal catalysts [14] [15].

MethodEnvironmental BenefitsYield (%)Recyclability
Solvent-free synthesisNo toxic solvents, recyclable catalyst90-975 cycles
Microwave-assistedReduced time, energy efficient70-95N/A
Heterogeneous catalysisAqueous medium, reusable catalyst9712% loss over cycles
Ionic liquid catalysisNo volatile solvents70-95N/A
Biochar-supported catalystSustainable biochar support90-975 cycles

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

243.11201006 g/mol

Monoisotopic Mass

243.11201006 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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